Cas no 127926-24-3 (2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/127926-24-3x500.png)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- 2-{[(2-Methyl-2-propanyl)oxy]carbonyl}-2-azabicyclo[2.1.1]hexane- 1-carboxylic acid
- 2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid
- 2-(methylamino)ethylamine hydrochloride, n1-boc protected
- AGN-PC-01LR45
- CTK8C4577
- N-(tert-butoxycarbonyl)glycine-2,2-d2
- N-boc-
- n-boc-2-methylamino-ethylamine hcl
- N-Boc-2-methylamino-ethylamine hydrochloride
- N-tert-butoxycarbonyl-2-(methylamino)ethylamine hydrochloride
- N-tert-butoxycarbonyl-2,2-dideuterioglycine
- N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride
- tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride
- N-(t-butoxycarbonyl)-1-carboxy-2-azabicyclo[2.1.1]hexane
- 2-Aza-Bicyclo[2.1.1]Hexane-1,2- Dicarboxylicacid2-Tert-Butylester
- 2-Aza-Bicyclo[2.1.1]Hexane-1,2-Dicarboxylicacid2-Tert-Butylester(WX120075)
- 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[2.1.1]hexane-4-carboxylic acid
- CS-0037342
- EN300-6989192
- SCHEMBL18116222
- SCHEMBL22203883
- (1s,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- DB-364465
- MFCD09040636
- 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
- SCHEMBL14343401
- SY168358
- 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Z237662918
- 2-Aza-bicyclo[2.1.1]hexane-1,2-dicarboxylic acid 2-tert-butyl ester
- EN300-27230
- AKOS009118356
- SB11894
- AKOS037644324
- 2-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- P10681
- 127926-24-3
- AS-50600
- AM803133
- ZCFGFDBKCBPYHR-UHFFFAOYSA-N
-
- MDL: MFCD09040636
- インチ: InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
- InChIKey: ZCFGFDBKCBPYHR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CC2CC1(C2)C(O)=O
計算された属性
- せいみつぶんしりょう: 227.11575802g/mol
- どういたいしつりょう: 227.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D585689-5G |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 97% | 5g |
$1735 | 2024-05-23 | |
Enamine | EN300-27230-0.5g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 0.5g |
$579.0 | 2023-09-10 | |
Enamine | EN300-27230-1.0g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 1g |
$743.0 | 2023-05-23 | |
Chemenu | CM303772-25g |
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 25g |
$*** | 2023-03-30 | |
ChemScence | CS-0037342-100mg |
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 100mg |
$360.0 | 2022-04-02 | ||
TRC | B812410-100mg |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1123193-500mg |
2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 500mg |
$500 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123193-1g |
2-Boc-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 1g |
$890 | 2024-07-28 | |
Enamine | EN300-27230-0.05g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 95% | 0.05g |
$174.0 | 2023-09-10 | |
Enamine | EN300-6989192-0.05g |
(1s,4s)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
127926-24-3 | 0.05g |
$645.0 | 2023-05-23 |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
5. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
9. Book reviews
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acidに関する追加情報
Introduction to 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, often referred to as TBCHC, is characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it an important intermediate in the synthesis of various bioactive molecules.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups, allowing for selective functionalization of other moieties in complex molecules. The bicyclic structure of TBCHC provides additional steric and electronic properties that can influence the reactivity and stability of the final products. These features make TBCHC a valuable building block in the development of novel drugs and therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of TBCHC in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are designed to mimic the structure and function of peptides, often with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. TBCHC can be used to introduce specific functional groups into these molecules, thereby fine-tuning their biological activity.
In the context of small molecule inhibitors, TBCHC has been utilized in the development of compounds targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of TBCHC can effectively inhibit kinases, proteases, and other key enzymes implicated in cancer, inflammation, and neurodegenerative diseases. The ability to precisely control the reactivity and selectivity of these inhibitors is crucial for their therapeutic efficacy.
One notable application of TBCHC is in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of TBCHC allows for the design of prodrugs with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. This approach has been particularly useful in enhancing the delivery and efficacy of drugs that are otherwise poorly absorbed or rapidly metabolized.
Furthermore, TBCHC has found applications in combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify potential drug candidates. The modular nature of TBCHC makes it an ideal starting material for generating diverse chemical libraries, which can be screened for a wide range of biological activities.
In addition to its synthetic utility, TBCHC has been studied for its potential as a scaffold for drug delivery systems. Nanoparticles and liposomes containing TBCHC derivatives have been developed to improve the targeted delivery of therapeutic agents to specific tissues or cells. This approach can enhance drug efficacy while minimizing side effects, making it a promising strategy in personalized medicine.
The safety profile of TBCHC is another important consideration in its use as a pharmaceutical intermediate. Extensive toxicological studies have demonstrated that TBCHC is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any chemical compound used in drug development, careful evaluation of its safety and efficacy is essential before advancing to clinical trials.
Recent research has also explored the use of TBCHC in combination therapies. Combination therapies involve the simultaneous administration of multiple drugs to achieve synergistic effects or overcome resistance mechanisms. Studies have shown that derivatives of TBCHC can enhance the efficacy of existing drugs by modulating their pharmacokinetic properties or by targeting complementary pathways involved in disease progression.
In conclusion, 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 127926-24-3) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics and improving drug delivery systems. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.
127926-24-3 (2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid) 関連製品
- 15761-39-4(Boc-L-Pro-OH)
- 37784-17-1(N-Boc-D-proline)
- 1805698-46-7(Ethyl 3-(2-oxopropyl)-2-(trifluoromethyl)benzoate)
- 2098075-80-8(3-(Propan-2-yl)-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2167153-91-3(2-bromobutyl cyclopropanecarboxylate)
- 57619-17-7(N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)
- 893978-54-6(3,5-dimethoxy-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 2096341-70-5(5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid)
- 2229660-91-5(4-(3-methyl-4-nitrophenyl)but-3-en-2-amine)
- 536701-82-3(ethyl 4-{2-(2-methyl-1H-indol-3-yl)sulfanylacetamido}benzoate)
